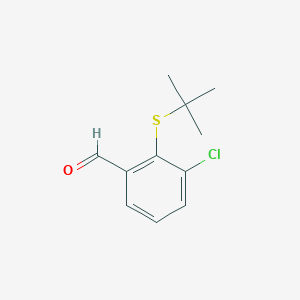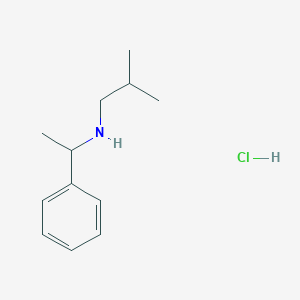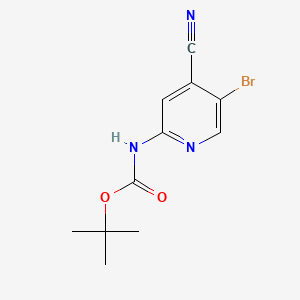
tert-Butyl (5-bromo-4-cyanopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a bromine atom, and a cyano group attached to a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate typically involves the reaction of 5-bromo-4-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group . The general reaction scheme is as follows:
5-bromo-4-cyanopyridine+tert-butyl chloroformatetriethylaminetert-butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of pyridine N-oxides.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and drug delivery systems .
Industry: In the chemical industry, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The carbamate group can react with amines, thiols, and hydroxyl groups, leading to the formation of stable carbamate linkages. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate
- tert-Butyl N-(5-bromopyridin-2-yl)carbamate
- tert-Butyl N-(4-cyanopyridin-2-yl)carbamate
Comparison: While these compounds share similar structural features, tert-butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate is unique due to the presence of both bromine and cyano groups on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis. The presence of the cyano group also allows for further functionalization through reduction or substitution reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-4-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-4-7(5-13)8(12)6-14-9/h4,6H,1-3H3,(H,14,15,16) |
InChI Key |
LJJURFXLGVCCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




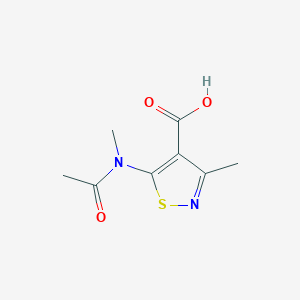
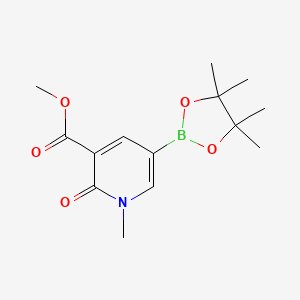
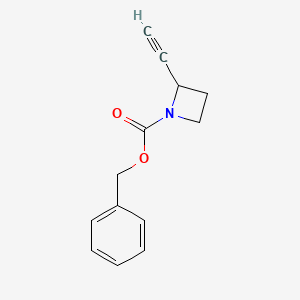

![1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)
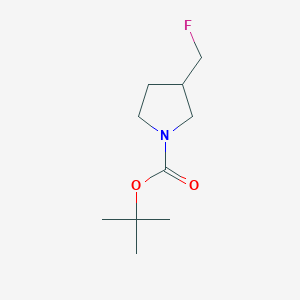

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)


